Cas no 1558373-34-4 (4-(3,3-difluorocyclobutyl)benzoic acid)

4-(3,3-Difluorocyclobutyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a difluorocyclobutyl substituent. Its unique structure, combining a rigid cyclobutyl ring with fluorine atoms at the 3-position, enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The difluorocyclobutyl moiety contributes to improved metabolic stability and lipophilicity, making it valuable for modifying drug-like properties in lead optimization. The benzoic acid functional group allows for further derivatization via esterification, amidation, or other coupling reactions. This compound is particularly useful in medicinal chemistry for designing bioactive molecules with enhanced pharmacokinetic profiles. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
4-(3,3-difluorocyclobutyl)benzoic acid structure
1558373-34-4 structure
Product name:4-(3,3-difluorocyclobutyl)benzoic acid
CAS No:1558373-34-4
MF:C11H10F2O2
Molecular Weight:212.192710399628
CID:5323709

4-(3,3-difluorocyclobutyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-(3,3-difluorocyclobutyl)-
    • 4-(3,3-difluorocyclobutyl)benzoic acid
    • インチ: 1S/C11H10F2O2/c12-11(13)5-9(6-11)7-1-3-8(4-2-7)10(14)15/h1-4,9H,5-6H2,(H,14,15)
    • InChIKey: OPONYNUPANBOHE-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(C2CC(F)(F)C2)C=C1

4-(3,3-difluorocyclobutyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6758730-0.5g
4-(3,3-difluorocyclobutyl)benzoic acid
1558373-34-4 95.0%
0.5g
$1170.0 2025-02-20
Enamine
EN300-6758730-1.0g
4-(3,3-difluorocyclobutyl)benzoic acid
1558373-34-4 95.0%
1.0g
$1500.0 2025-02-20
Life Chemicals
F1913-0487-1g
"4-(3,3-difluorocyclobutyl)benzoic acid"
1558373-34-4 95%+
1g
$1046.0 2023-11-21
Enamine
EN300-6758730-0.05g
4-(3,3-difluorocyclobutyl)benzoic acid
1558373-34-4 95.0%
0.05g
$347.0 2025-02-20
Enamine
EN300-6758730-5.0g
4-(3,3-difluorocyclobutyl)benzoic acid
1558373-34-4 95.0%
5.0g
$4349.0 2025-02-20
Aaron
AR028MR6-100mg
4-(3,3-difluorocyclobutyl)benzoicacid
1558373-34-4 95%
100mg
$738.00 2025-02-16
1PlusChem
1P028MIU-2.5g
4-(3,3-difluorocyclobutyl)benzoicacid
1558373-34-4 95%
2.5g
$3696.00 2024-06-20
1PlusChem
1P028MIU-50mg
4-(3,3-difluorocyclobutyl)benzoicacid
1558373-34-4 95%
50mg
$491.00 2024-06-20
1PlusChem
1P028MIU-5g
4-(3,3-difluorocyclobutyl)benzoicacid
1558373-34-4 95%
5g
$5438.00 2024-06-20
Life Chemicals
F1913-0487-5g
"4-(3,3-difluorocyclobutyl)benzoic acid"
1558373-34-4 95%+
5g
$3138.0 2023-11-21

4-(3,3-difluorocyclobutyl)benzoic acid 関連文献

4-(3,3-difluorocyclobutyl)benzoic acidに関する追加情報

Comprehensive Overview of 4-(3,3-difluorocyclobutyl)benzoic acid (CAS No. 1558373-34-4): Properties, Applications, and Industry Insights

The compound 4-(3,3-difluorocyclobutyl)benzoic acid (CAS No. 1558373-34-4) is a fluorinated aromatic carboxylic acid that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of a difluorocyclobutyl moiety attached to a benzoic acid scaffold makes this molecule a versatile building block for drug discovery and material science applications. Researchers are particularly interested in its potential as a precursor for bioactive molecules, given the increasing demand for fluorinated compounds in modern medicinal chemistry.

In recent years, the scientific community has shown growing interest in fluorinated organic compounds, with search trends indicating frequent queries about "fluorocyclobutane derivatives" and "benzoic acid applications in drug design." The 4-(3,3-difluorocyclobutyl)benzoic acid structure combines two pharmacophoric elements: the cyclobutane ring (known for its conformational rigidity) and the carboxylic acid functional group (valuable for hydrogen bonding interactions). This dual functionality explains why patent databases show increasing filings incorporating this scaffold in kinase inhibitors and metabolic modulators.

The synthesis of CAS 1558373-34-4 typically involves multi-step organic transformations, with recent literature emphasizing more sustainable approaches. Green chemistry principles are being applied to develop efficient routes to this compound, addressing industry concerns about "environmentally friendly synthesis of fluorinated compounds" – a hot topic in chemical forums. Analytical characterization confirms the compound's high purity (>98% by HPLC), with the difluorocyclobutyl proton signals appearing as distinct multiplets in the 2.5-3.5 ppm range in 1H NMR spectra.

From a commercial perspective, 4-(3,3-difluorocyclobutyl)benzoic acid has seen growing demand from contract research organizations (CROs) and pharmaceutical developers. Market analysis reveals particular interest from companies working on small molecule therapeutics for oncology and inflammatory diseases. The compound's lipophilicity profile (calculated LogP ~2.1) and metabolic stability make it attractive for medicinal chemistry programs, aligning with current industry focus on "improving drug-like properties" of candidate molecules.

Regulatory considerations for 1558373-34-4 follow standard guidelines for research chemicals, with proper handling recommended under laboratory conditions. While not classified as hazardous, appropriate personal protective equipment should be used when handling the powder form. Storage recommendations include keeping the material in a cool, dry place protected from light – considerations that frequently appear in "chemical storage best practices" searches by laboratory professionals.

Future research directions for this compound class may explore its potential in PET radiopharmaceuticals (given the fluorine atoms) or as a building block for liquid crystal materials. The unique electronic effects of the gem-difluorocyclobutane group continue to inspire investigations into its influence on molecular conformation and biological activity – topics generating substantial discussion in recent medicinal chemistry symposiums.

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